molecular formula C12H13FO3 B045282 Ethyl 4-(4-fluorophenyl)-3-oxobutanoate CAS No. 221121-37-5

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Cat. No. B045282
CAS No.: 221121-37-5
M. Wt: 224.23 g/mol
InChI Key: QCQKQRINQDBSEZ-UHFFFAOYSA-N
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Patent
US08569319B2

Procedure details

A mixture of 4-fluorophenylacetyl chloride (4.91 g, 24.3 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (3.50 g, 24.3 mmol) and DIEA (5.84 g, 49.8 mmol) in CH2Cl2 (30 mL) was stirred for 1 h at 0° C. and at ambient temp for 2 h. The solution was diluted with CH2Cl2 (40 mL) and the organic phase was washed with 0.1 N HCl and brine, dried over Na2SO4 and evaporated to dryness. The resulting orange solid was suspended in EtOH (100 mL) and refluxed for 2 hours. The solution was evaporated and the resulting orange oil was left in the freezer overnight to give a yellow solid. The crude solid was recrystallized from EtOH to afford ethyl 4-(4-fluorophenyl)-3-oxobutanoate (5.3 g, 86.8% yield).
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](Cl)=[O:10])=[CH:4][CH:3]=1.[CH3:12][C:13]1(C)[O:18]C(=O)[CH2:16][C:15](=O)[O:14]1.CCN(C(C)C)C(C)C>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:10])[CH2:12][C:13]([O:14][CH2:15][CH3:16])=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.91 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
3.5 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
5.84 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 0° C. and at ambient temp for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with 0.1 N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
WAIT
Type
WAIT
Details
the resulting orange oil was left in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 86.8%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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